molecular formula C7H16N2O B13298781 (3R)-3-amino-4-methylhexanamide

(3R)-3-amino-4-methylhexanamide

Cat. No.: B13298781
M. Wt: 144.21 g/mol
InChI Key: FMNGIXMGSBLFJW-PRJDIBJQSA-N
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Description

(3R)-3-amino-4-methylhexanamide is an organic compound with a chiral center, making it an enantiomer

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-4-methylhexanamide typically involves the stereoselective reduction of a precursor compound. One common method is the reduction of a corresponding ketone using a chiral catalyst to ensure the correct stereochemistry. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-4-methylhexanamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted amides.

Scientific Research Applications

(3R)-3-amino-4-methylhexanamide has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3R)-3-amino-4-methylhexanamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-3-amino-4-methylhexanamide
  • 3-amino-4-methylhexanoic acid
  • 3-amino-4-methylhexanol

Uniqueness

(3R)-3-amino-4-methylhexanamide is unique due to its specific stereochemistry, which can result in different biological activities and properties compared to its enantiomer (3S)-3-amino-4-methylhexanamide. This uniqueness makes it valuable in research and industrial applications where stereochemistry plays a crucial role.

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

(3R)-3-amino-4-methylhexanamide

InChI

InChI=1S/C7H16N2O/c1-3-5(2)6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H2,9,10)/t5?,6-/m1/s1

InChI Key

FMNGIXMGSBLFJW-PRJDIBJQSA-N

Isomeric SMILES

CCC(C)[C@@H](CC(=O)N)N

Canonical SMILES

CCC(C)C(CC(=O)N)N

Origin of Product

United States

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